3-(2-Chloroethyl)-1-(3-cyanophenyl)urea
Overview
Description
3-(2-Chloroethyl)-1-(3-cyanophenyl)urea is an organic compound that features a urea moiety substituted with a 2-chloroethyl group and a 3-cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-1-(3-cyanophenyl)urea typically involves the reaction of 3-cyanophenyl isocyanate with 2-chloroethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-1-(3-cyanophenyl)urea can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted urea, while hydrolysis would produce the corresponding amine and isocyanate.
Scientific Research Applications
3-(2-Chloroethyl)-1-(3-cyanophenyl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or chemical resistance.
Biological Studies: It may be used in studies investigating the interactions of urea derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-1-(3-cyanophenyl)urea depends on its specific application. In medicinal chemistry, it may act by interacting with cellular targets such as DNA or proteins, leading to the inhibition of cell growth or the induction of apoptosis. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromoethyl)-1-(3-cyanophenyl)urea: Similar structure but with a bromoethyl group instead of a chloroethyl group.
3-(2-Chloroethyl)-1-(4-cyanophenyl)urea: Similar structure but with the cyano group in the para position instead of the meta position.
3-(2-Chloroethyl)-1-(3-nitrophenyl)urea: Similar structure but with a nitro group instead of a cyano group.
Uniqueness
3-(2-Chloroethyl)-1-(3-cyanophenyl)urea is unique due to the specific combination of functional groups, which can influence its reactivity and interactions with biological targets. The presence of both the chloroethyl and cyanophenyl groups can provide distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(3-cyanophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-4-5-13-10(15)14-9-3-1-2-8(6-9)7-12/h1-3,6H,4-5H2,(H2,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRACBNBALMZQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCCl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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